Cas no 600-28-2 (2,3-dimethyl-1H-pyrrole)
2,3-dimethyl-1H-pyrrole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole,2,3-dimethyl-
- 2,3-dimethyl-1H-pyrrole
- 2,3-dimethylpyrrole
- 2,3-dimethyl-1H-pyrrol
- DTXSID00208701
- 600-28-2
- DB-239472
- AKOS006351676
- EINECS 209-991-6
- NS00043877
- 54BT0O90MW
- 1H-Pyrrole, 2,3-dimethyl-
- SY284153
- UNII-54BT0O90MW
- 2,3-Dimethyl-1H-pyrrole #
- 2,3-dimethyl-pyrrole
- CS-0113700
- F20873
- MFCD02822917
- dimethylpyrrole
- EN300-111866
-
- MDL: MFCD02822917
- Inchi: 1S/C6H9N/c1-5-3-4-7-6(5)2/h3-4,7H,1-2H3
- InChI Key: OUYLXVQKVBXUGW-UHFFFAOYSA-N
- SMILES: N1C=CC(C)=C1C
Computed Properties
- Exact Mass: 95.07357
- Monoisotopic Mass: 95.073499
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 61.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.8
- XLogP3: 1.5
Experimental Properties
- Density: 0.948
- Boiling Point: 165°C at 760 mmHg
- Flash Point: 60.3°C
- Refractive Index: 1.516
- PSA: 15.79
2,3-dimethyl-1H-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333253-100mg |
2,3-Dimethyl-1H-pyrrole |
600-28-2 | 95%+ | 100mg |
$250 | 2021-08-18 | |
| Chemenu | CM333253-250mg |
2,3-Dimethyl-1H-pyrrole |
600-28-2 | 95%+ | 250mg |
$455 | 2021-08-18 | |
| Chemenu | CM333253-1g |
2,3-Dimethyl-1H-pyrrole |
600-28-2 | 95%+ | 1g |
$910 | 2021-08-18 | |
| Chemenu | CM333253-100mg |
2,3-Dimethyl-1H-pyrrole |
600-28-2 | 95%+ | 100mg |
$*** | 2023-05-30 | |
| Chemenu | CM333253-250mg |
2,3-Dimethyl-1H-pyrrole |
600-28-2 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM333253-1g |
2,3-Dimethyl-1H-pyrrole |
600-28-2 | 95%+ | 1g |
$*** | 2023-03-29 | |
| eNovation Chemicals LLC | Y1191982-1g |
2,3-Dimethylpyrrole |
600-28-2 | 95% | 1g |
$980 | 2024-07-19 | |
| eNovation Chemicals LLC | D769007-100mg |
2,3-Dimethyl-1H-Pyrrole |
600-28-2 | 97% | 100mg |
$185 | 2024-06-07 | |
| Enamine | EN300-111866-0.05g |
2,3-dimethyl-1H-pyrrole |
600-28-2 | 95% | 0.05g |
$226.0 | 2023-10-27 | |
| Enamine | EN300-111866-0.1g |
2,3-dimethyl-1H-pyrrole |
600-28-2 | 95% | 0.1g |
$337.0 | 2023-10-27 |
2,3-dimethyl-1H-pyrrole Suppliers
2,3-dimethyl-1H-pyrrole Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2,3-dimethyl-1H-pyrrole
Recent Advances in the Study of 2,3-dimethyl-1H-pyrrole (CAS: 600-28-2) in Chemical Biology and Pharmaceutical Research
2,3-dimethyl-1H-pyrrole (CAS: 600-28-2) is a heterocyclic organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its pyrrole ring structure with methyl substituents at the 2 and 3 positions, serves as a crucial building block in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.
One of the key areas of research involving 2,3-dimethyl-1H-pyrrole is its role as a precursor in the synthesis of pyrrole-containing pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,3-dimethyl-1H-pyrrole exhibit potent antimicrobial activity against multi-drug-resistant bacterial strains. The researchers utilized a combination of computational modeling and in vitro assays to identify specific structural modifications that enhance the compound's efficacy while minimizing cytotoxicity. These findings highlight the potential of 2,3-dimethyl-1H-pyrrole as a scaffold for developing next-generation antibiotics.
In addition to its antimicrobial properties, 2,3-dimethyl-1H-pyrrole has shown promise in oncology research. A recent preprint article on bioRxiv reported that certain analogs of this compound exhibit selective inhibition of protein kinases involved in cancer cell proliferation. The study employed high-throughput screening and molecular docking techniques to identify the most promising candidates, which were subsequently validated in murine models of breast cancer. The results suggest that 2,3-dimethyl-1H-pyrrole derivatives could serve as a foundation for targeted cancer therapies with reduced side effects.
Another emerging application of 2,3-dimethyl-1H-pyrrole is in the field of neuropharmacology. A 2024 study in ACS Chemical Neuroscience investigated the compound's ability to modulate neurotransmitter receptors associated with neurodegenerative diseases. The researchers synthesized a series of 2,3-dimethyl-1H-pyrrole-based small molecules and evaluated their binding affinity to dopamine and serotonin receptors. Preliminary data indicate that these compounds may have therapeutic potential for conditions such as Parkinson's disease and depression, although further preclinical studies are needed to confirm their efficacy and safety.
The synthesis and characterization of 2,3-dimethyl-1H-pyrrole have also seen significant advancements. Recent publications in Organic Letters and The Journal of Organic Chemistry describe novel catalytic methods for the efficient production of this compound and its derivatives. These methods leverage transition metal catalysts and green chemistry principles to improve yield and reduce environmental impact. Such innovations are critical for scaling up production to meet the growing demand for 2,3-dimethyl-1H-pyrrole in both academic and industrial settings.
Despite these promising developments, challenges remain in the clinical translation of 2,3-dimethyl-1H-pyrrole-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through rigorous optimization and testing. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and fully realize the potential of this versatile compound.
In conclusion, 2,3-dimethyl-1H-pyrrole (CAS: 600-28-2) continues to be a focal point of research in chemical biology and pharmaceutical science. Its diverse applications, from antimicrobial agents to cancer therapeutics and neuropharmacology, underscore its importance as a molecular scaffold. As synthetic methodologies advance and our understanding of its biological mechanisms deepens, 2,3-dimethyl-1H-pyrrole is poised to play an increasingly prominent role in drug discovery and development.
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